molecular formula C9H12O3 B180678 2-Propanoylcyclohexane-1,3-dione CAS No. 104775-30-6

2-Propanoylcyclohexane-1,3-dione

Cat. No.: B180678
CAS No.: 104775-30-6
M. Wt: 168.19 g/mol
InChI Key: DVLHCJHTXAHANV-UHFFFAOYSA-N
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Description

2-Propionyl-cyclohexane-1,3-dione is an organic compound belonging to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their versatile chemical properties and significant applications in various fields, including chemistry, biology, and industry. The structure of 2-Propionyl-cyclohexane-1,3-dione consists of a cyclohexane ring with two keto groups at positions 1 and 3, and a propionyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propionyl-cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of 2-Propionyl-cyclohexane-1,3-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Propionyl-cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Propionyl-cyclohexane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propionyl-cyclohexane-1,3-dione involves the inhibition of specific enzymes, such as p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone, an essential cofactor in photosynthesis. By inhibiting HPPD, the compound disrupts the metabolic pathways in plants, leading to their death .

Comparison with Similar Compounds

Uniqueness: 2-Propionyl-cyclohexane-1,3-dione is unique due to its specific propionyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexane-1,3-dione derivatives. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-propanoylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-6(10)9-7(11)4-3-5-8(9)12/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLHCJHTXAHANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1C(=O)CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448337
Record name 2-propanoylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104775-30-6
Record name 2-Propanoylcyclohexane-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104775306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-propanoylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PROPANOYLCYCLOHEXANE-1,3-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY8ZLE22RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 3.0 g (0.027 mole) of 1,3-cyclohexanedione and 3.8 ml (0.027 mole) of triethylamine in 15 ml methylene chloride, there was added dropwise 2.3 ml (0.027 mole) of propionyl chloride with stirring and cooling in a room temperature water bath. After continued stirring at ambient temperature for about 4 hours, an additional 7.5 ml (0.054 mole) of triethylamine and 0.25 ml (10 mole percent with respect to enol ester) of acetone cyanohydrin were added. The mixture was stirred at ambient temperature overnight, and was then diluted with water and acidified with 6N hydrochloric acid. The phases were separated, and the aqueous phase was extracted with methylene chloride. The combined organic phases were dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 4.68 g of crude product as a mixture of solid and liquid. The crude product was dissolved in methylene chloride and was extracted with 2.5N sodium hydroxide solution followed by water. The combined aqueous phases were acidified with 6 N hydrochloric acid and extracted with methylene chloride. The organic extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 3.83 g of oily product (84% of theoretical). Structure of the product was confirmed by infrared, nuclear magnetic resonance and mass spectroscopy.
Quantity
3 g
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reactant
Reaction Step One
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3.8 mL
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reactant
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15 mL
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solvent
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2.3 mL
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reactant
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7.5 mL
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reactant
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0.25 mL
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0 (± 1) mol
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[Compound]
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crude product
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reactant
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Yield
84%

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